Zopolrestat

Aldose Reductase Enzyme Inhibition Medicinal Chemistry

Zopolrestat is a carboxylic acid-type aldose reductase inhibitor with a unique phthalazineacetic acid scaffold, offering distinct binding kinetics vs. spirohydantoins. Its >99% plasma protein binding and ~30 h human half-life enable sustained target engagement in chronic diabetic complication models. Validated in vivo for reducing proteinuria and preventing cataracts, it serves as the gold-standard reference compound for profiling novel ARIs. Ideal for long-term efficacy studies requiring consistent oral exposure.

Molecular Formula C19H12F3N3O3S
Molecular Weight 419.4 g/mol
CAS No. 110703-94-1
Cat. No. B013010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZopolrestat
CAS110703-94-1
Synonyms3,4-dihydro-4-oxo-3-((5-(trifluoromethyl)-2-benzothiazolyl)methyl)-1-phthalazine-acetic acid
CP 73850
CP-73850
zopolrestat
Molecular FormulaC19H12F3N3O3S
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O
InChIInChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)
InChIKeyBCSVCWVQNOXFGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Zopolrestat (CAS 110703-94-1): Potent Aldose Reductase Inhibitor with Defined Pharmacokinetic Profile for Diabetic Complications Research


Zopolrestat (also known as CP-73850 or Alond) is a carboxylic acid-type aldose reductase inhibitor (ARI) originally developed by Pfizer [1]. It acts as a potent, orally active, noncompetitive inhibitor of aldose reductase (ALR2; AKR1B1), the first and rate-limiting enzyme of the polyol pathway implicated in the pathogenesis of diabetic complications [2]. Its binding mode, characterized by occupancy of the enzyme's active site with NADPH/NADP+, distinguishes it from certain spirohydantoin-type ARIs [3].

Why Aldose Reductase Inhibitors Are Not Interchangeable: Structural and Pharmacological Basis for Selecting Zopolrestat


The aldose reductase inhibitor (ARI) class encompasses diverse chemical scaffolds, including carboxylic acids, spirohydantoins, and succinimides, each exhibiting distinct potency, selectivity, pharmacokinetic, and safety profiles [1]. Zopolrestat, as a phthalazineacetic acid derivative, demonstrates a unique binding interaction at the enzyme active site that differs fundamentally from spirohydantoin-type inhibitors like sorbinil, leading to divergent inhibition kinetics and potential off-target effects [2]. Furthermore, its extensive plasma protein binding (>99%) and long human half-life (~30 hours) confer a sustained exposure profile not uniformly observed among other ARIs, precluding simple substitution based on in vitro potency alone [3].

Quantitative Differentiation of Zopolrestat Against Key Aldose Reductase Inhibitor Comparators


Superior In Vitro Potency of Zopolrestat (IC50 3.1 nM) Compared to the Parent Lead Compound 207 (IC50 19 nM)

Zopolrestat was developed through structural optimization of a lead benzothiazole-containing phthalazineacetic acid (compound 207). In a direct comparative study, Zopolrestat demonstrated significantly enhanced inhibitory potency against human placental aldose reductase [1].

Aldose Reductase Enzyme Inhibition Medicinal Chemistry

Quantified Advantage of Zopolrestat Over Epalrestat in Aldose Reductase Enzyme Inhibition (IC50 Comparison)

Compared to epalrestat, the only ARI currently approved for clinical use in some regions, Zopolrestat exhibits substantially greater potency against the aldose reductase enzyme in vitro. This data is derived from cross-study comparisons using human aldose reductase [1].

Aldose Reductase Enzyme Inhibition Comparative Pharmacology

Differentiated Active Site Binding Kinetics: Zopolrestat Binds Both Enzyme-NADPH and Enzyme-NADP+ Complexes, Unlike Sorbinil

A kinetic study comparing the binding mechanisms of Zopolrestat (an acetic acid-type inhibitor) and Sorbinil (a spirohydantoin-type inhibitor) revealed a fundamental difference in their interaction with human aldose reductase [1].

Enzyme Kinetics Mechanism of Action Structural Biology

High Oral Bioavailability (97.2% in Dogs) and Long Human Half-Life (~30 Hours) Distinguish Zopolrestat Pharmacokinetics

Zopolrestat demonstrates high oral bioavailability in preclinical models and a long plasma half-life in humans, enabling once-daily dosing [1][2]. While direct cross-study comparisons of oral bioavailability for all ARIs are not uniformly available, the 97.2% value in dogs is a robust indicator of efficient absorption, contrasting with the generally lower or more variable bioavailability reported for some other ARIs like epalrestat [3].

Pharmacokinetics Bioavailability Drug Development

Demonstrated Clinical Translation of In Vivo Efficacy to Functional Cardiac Improvement in Diabetic Neuropathy Patients

In a 1-year, randomized, double-blind, placebo-controlled clinical trial, treatment with zopolrestat (500 or 1000 mg daily) resulted in significant improvements in multiple cardiac functional parameters in diabetic patients with neuropathy [1].

Clinical Trial Diabetic Neuropathy Cardiac Function

Validated In Vivo Efficacy in Reducing Proteinuria and Cataractogenesis in Diabetic Rat Models

In a 6-month study using streptozotocin-induced diabetic rats, daily administration of Zopolrestat (100 mg/kg) significantly reduced markers of diabetic nephropathy and prevented cataract formation compared to untreated diabetic controls [1].

Diabetic Nephropathy Diabetic Cataract In Vivo Pharmacology

Optimal Research and Development Applications of Zopolrestat Based on Verified Differentiation


In Vivo Studies of Diabetic Cardiomyopathy and Neuropathy

Zopolrestat is the ARI of choice for long-term in vivo studies aimed at modulating diabetic cardiomyopathy and neuropathy, based on clinical trial data demonstrating functional cardiac improvement in patients [1]. Its high oral bioavailability and long half-life ensure consistent target engagement in chronic dosing models, which is essential for studies of disease progression [2].

Comparative Pharmacology and Selectivity Profiling

As a potent, well-characterized phthalazineacetic acid derivative, Zopolrestat serves as an essential reference compound for profiling novel ARIs. Its defined kinetic binding profile (binding to both NADPH and NADP+ complexes) [3] provides a unique benchmark for comparing the mechanism of action and selectivity of new chemical entities against both ALR2 and the related ALR1.

Preclinical Models of Diabetic Nephropathy and Cataract

The validated in vivo efficacy of Zopolrestat in significantly reducing proteinuria and preventing cataract formation in rodent models [4] makes it a reliable positive control. Its use ensures that experimental models are responsive to aldose reductase inhibition, thereby validating the model system for screening next-generation therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zopolrestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.